2,5-Dioxo-pyrrolidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dioxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c7-3-1-2(5(9)10)4(8)6-3/h2H,1H2,(H,9,10)(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPXZTOCIRKBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,5 Dioxo Pyrrolidine 3 Carboxylic Acid and Its Derivatives
Classical and Contemporary Approaches to the Pyrrolidine-2,5-dione Core
The construction of the pyrrolidine-2,5-dione core is a well-established area of organic synthesis, with a variety of classical and modern methods at the disposal of chemists. These approaches often rely on the formation of the five-membered ring through cyclization or the rearrangement of suitable precursors.
Cyclization Reactions in the Synthesis of Pyrrolidine-2,5-diones
Cyclization reactions represent the most direct and widely employed strategy for the synthesis of the succinimide (B58015) ring. These methods typically involve the formation of one or two amide bonds in an intramolecular fashion.
A prevalent method involves the reaction of primary amines with succinic anhydride (B1165640) or its derivatives. This two-step process begins with the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a succinamic acid intermediate. Subsequent dehydration, often thermally or through the use of a dehydrating agent, promotes intramolecular cyclization to yield the N-substituted succinimide. A universal method for the synthesis of N-substituted succinimides has been developed based on the reaction of amines or hydrazides with succinic anhydride in the presence of polyphosphate ester. mdpi.combeilstein-archives.org
Another important cyclization strategy commences with itaconic acid (2-methylenesuccinic acid). For instance, the synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is achieved by refluxing itaconic acid with o-aminophenol in water. mdpi.com This reaction proceeds via a Michael addition of the amine to the double bond of itaconic acid, followed by an intramolecular amidation to form the pyrrolidinone ring.
The Michael addition is a powerful tool for the construction of substituted succinimides. For example, the organocatalytic asymmetric Michael addition of aldehydes to maleimides can lead to the formation of chiral succinimide derivatives. In one study, the synthesis of (S)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpentanal was achieved with high yield and enantiomeric excess through this approach. nih.gov
Furthermore, the hydrogenation of substituted pyrrole (B145914) derivatives can serve as a route to the saturated pyrrolidine-2,5-dione core. A convenient synthesis of 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid has been reported, which involves the hydrogenation of 2-(3-methyl-2,5-dihydropyrrol-1-yl)benzoic acid. researchgate.net The precursor is readily available from the fusion of anthranilic acid with citraconic anhydride. researchgate.net
Rearrangement Reactions Leading to 2,5-Dioxo-pyrrolidine Frameworks
While less common than cyclization reactions, molecular rearrangements can offer unique pathways to the pyrrolidine-2,5-dione scaffold. These reactions often involve a significant reorganization of the carbon skeleton or the migration of functional groups.
A notable example is the synthesis of 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones from 3-substituted coumarins and nitromethane. researchgate.net This reaction proceeds through a complex mechanism that involves the opening of the coumarin (B35378) lactone ring and a subsequent rearrangement to form the succinimide framework. researchgate.net
Another intriguing rearrangement involves a Lewis acid-catalyzed intramolecular process. In the context of asymmetric multicomponent reactions, it was observed that a tetrahydrofuran (B95107) derivative could rearrange to a highly substituted pyrrolidine (B122466) derivative in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). nih.gov This rearrangement is presumed to proceed through the formation of a benzylic carbocation followed by an intramolecular ring closure with a sulfonamide nucleophile. nih.gov While this specific example leads to a pyrrolidine, similar rearrangement strategies could potentially be adapted for the synthesis of the 2,5-dioxo-pyrrolidine framework under appropriate conditions.
Multicomponent Reaction Strategies for Diversified 2,5-Dioxo-pyrrolidine-3-carboxylic Acid Structures
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. The application of MCRs to the synthesis of this compound and its derivatives allows for the rapid generation of molecular diversity.
One such example is the biocatalytic domino reaction for the synthesis of novel 2,5-dioxopyrrolidine derivatives. In this one-pot reaction, coumarin-3-carboxylic acids react with thiourea (B124793) derivatives and alkyl isocyanides in the presence of lipase (B570770) immobilized on magnetic nanoparticles (Fe₃O₄NPs@lipase) as a heterogeneous and reusable nanobiocatalyst. researchgate.net This methodology provides access to a series of novel 2,5-dioxopyrrolidines in high yields. researchgate.net
The Stetter reaction, an N-heterocyclic carbene (NHC)-catalyzed conjugate addition of an aldehyde to an activated double bond, has also been employed for the synthesis of succinimide derivatives. The intermolecular Stetter reaction of aromatic aldehydes with N-substituted itaconimides provides an efficient route to 3-aroylsuccinimides. acs.org This reaction allows for the introduction of a variety of substituents at the 3-position of the pyrrolidine-2,5-dione core.
| Entry | Aldehyde | N-Substituent | Product | Yield (%) |
| 1 | Benzaldehyde | Phenyl | 3-Benzoyl-1-phenylpyrrolidine-2,5-dione | 80 |
| 2 | 4-Chlorobenzaldehyde | Phenyl | 3-(4-Chlorobenzoyl)-1-phenylpyrrolidine-2,5-dione | 80 |
| 3 | 4-Bromobenzaldehyde | 4-Bromophenyl | 1-(4-Bromophenyl)-3-(4-bromobenzoyl)pyrrolidine-2,5-dione | 80 |
| 4 | 4-Methylbenzaldehyde | Phenyl | 3-(4-Methylbenzoyl)-1-phenylpyrrolidine-2,5-dione | 75 |
| 5 | 4-Methoxybenzaldehyde | Phenyl | 3-(4-Methoxybenzoyl)-1-phenylpyrrolidine-2,5-dione | 70 |
Table 1: Examples of 3-Aroylsuccinimides synthesized via the Stetter Reaction. acs.org
Stereoselective Synthesis of this compound Analogs
The control of stereochemistry is of paramount importance in the synthesis of biologically active molecules. The development of stereoselective methods for the construction of chiral this compound analogs has been a significant focus of research, leading to the establishment of both enantioselective and diastereoselective strategies.
Enantioselective Methodologies for Chiral Control
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity in the synthesis of pyrrolidine-2,5-dione derivatives.
A notable example is the organocatalytic enantioselective Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes. rsc.org This reaction provides access to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a two-step sequence. rsc.org The initial Michael addition sets the stereochemistry, which is then carried through to the final cyclized product.
Similarly, the asymmetric organocatalytic Michael addition has been successfully applied to the synthesis of (S)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpentanal, achieving a high isolated yield of 90% and an excellent enantiomeric excess of 99%. nih.gov This demonstrates the power of organocatalysis in controlling the stereochemical outcome of reactions leading to chiral succinimide derivatives.
Diastereoselective Approaches in Pyrrolidine-2,5-dione Construction
Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters within a molecule. In the context of pyrrolidine-2,5-dione synthesis, this is crucial when introducing substituents at both the 3- and 4-positions.
A phosphine-catalyzed isomerization cascade γ′-addition reaction between α-succinimide-substituted allenoates and aryl imine derivatives has been developed for the synthesis of functionalized 3,4-disubstituted maleimides. nih.gov This method provides the products with excellent stereoselectivities. nih.gov
Another approach involves asymmetric multi-component reactions that can construct up to three stereogenic centers in a single operation with high diastereoselectivity. nih.gov For instance, the reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot operation affords highly substituted pyrrolidine derivatives diastereoselectively. nih.gov The Lewis acid-catalyzed formation of these pyrrolidines proceeds with a high degree of diastereoselectivity, which can be rationalized by transition state models that minimize non-bonding interactions. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Diastereomeric Ratio |
| Phenyl dihydrofuran | N-tosyl imino ester | Allyltrimethylsilane | Substituted pyrrolidine | >95:5 |
| Phenyl dihydrofuran | N-tosyl imino ester | Propargyltrimethylsilane | Substituted pyrrolidine | >95:5 |
| Phenyl dihydrofuran | N-tosyl imino ester | (Z)-Crotyltrimethylsilane | Substituted pyrrolidine | >95:5 |
Table 2: Diastereoselective Synthesis of Substituted Pyrrolidines via Asymmetric Multicomponent Reaction. nih.gov
Functionalization and Derivatization Chemistry of the this compound Moiety
The chemical versatility of the this compound framework allows for a wide range of derivatization strategies. These can be broadly categorized into modifications targeting the carboxylic acid group, transformations involving the dioxo-pyrrolidine (succinimide) ring itself, and the attachment of complex substituents, often via the carboxylic acid handle.
The carboxylic acid group at the C3 position is a primary site for derivatization, commonly transformed into esters and amides to modulate physicochemical properties and engage in further coupling reactions.
Esterification:
The synthesis of ester derivatives is a fundamental transformation for this scaffold. A common method involves the acid-catalyzed reaction of the parent carboxylic acid with an alcohol. For instance, N-substituted 5-oxopyrrolidine-3-carboxylic acids are readily converted to their corresponding methyl esters. In a typical procedure, the carboxylic acid is refluxed in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. This straightforward Fischer esterification proceeds with high efficiency. mdpi.comnih.gov
For example, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is effectively converted to its methyl ester by heating at reflux in methanol with sulfuric acid for 8 hours. The reaction is terminated by evaporating the solvent and neutralizing the residue. mdpi.com Similarly, the methyl ester of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is prepared using the same standard esterification procedure. nih.gov
Table 1: Synthesis of Methyl Ester Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Methanol, H₂SO₄ (cat.), reflux, 8 h | Methyl 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylate | Not specified | mdpi.com |
Amidation and Related Coupling Reactions:
The carboxylic acid function serves as a handle for creating amide bonds, a key linkage in many biologically active molecules. Standard peptide coupling reagents can be employed for this purpose. A particularly useful derivative is the corresponding acid hydrazide, synthesized from the methyl ester. The methyl ester of a 1-aryl-5-oxopyrrolidine-3-carboxylic acid can be converted to the carbohydrazide (B1668358) by refluxing with hydrazine (B178648) monohydrate in an alcohol solvent like 2-propanol. mdpi.comnih.gov This hydrazide is a crucial intermediate for incorporating various heterocyclic and complex substituents.
Direct amidation of the carboxylic acid with amines can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). ktu.edu While specific examples for the this compound are not prevalent in the reviewed literature, these standard methods are generally applicable. ktu.edu
The succinimide ring offers another site for modification, primarily at the imide nitrogen. The reactivity of this position is well-established for the parent succinimide structure and is applicable to its derivatives.
N-Alkylation and N-Arylation:
The hydrogen on the imide nitrogen is acidic and can be removed by a base, allowing for N-alkylation and N-arylation. Common methods for N-alkylation of imides include reaction with alkyl halides in the presence of a base like potassium hydroxide (B78521) or cesium carbonate in a polar aprotic solvent such as DMF. organic-chemistry.org Reductive alkylation, using an aldehyde or ketone in the presence of a catalyst under a hydrogen atmosphere, is another effective method for N-alkylation of imides like succinimide. google.com
N-arylation can be achieved through copper-promoted reactions with aryl boronic acids. organic-chemistry.org More modern, transition-metal-free methods involve the reaction with o-silylaryl triflates in the presence of cesium fluoride. nih.govorganic-chemistry.org While these methods have been demonstrated on succinimide and other cyclic imides, their application to substrates bearing a 3-carboxylic acid group would require careful optimization to avoid competing reactions. The synthesis of N-aryl derivatives is often more directly achieved by reacting a substituted aniline (B41778) with itaconic acid, which simultaneously forms and N-arylates the pyrrolidinone ring. mdpi.comnih.gov
Ring Opening:
The imide ring can be opened by nucleophiles. For example, reaction of N-substituted succinimides with hydroxylamine (B1172632) in an aqueous solution leads to the opening of the imide ring to form N-hydroxybutaneamide derivatives. beilstein-archives.org This reaction provides a novel route to hydroxamic acids, an important class of compounds in medicinal chemistry. beilstein-archives.org
A primary strategy for creating diverse libraries of bioactive compounds is to append heterocyclic and other complex molecular fragments to the core scaffold. For the this compound moiety, this is most effectively achieved by leveraging the reactivity of the carboxylic acid group, often via the carbohydrazide intermediate.
The 1-aryl-5-oxopyrrolidine-3-carbohydrazide is a versatile precursor for synthesizing a variety of five-membered heterocycles. For example, condensation of the hydrazide with various reagents can yield derivatives containing thiadiazole, triazole, and oxadiazole rings.
Synthesis of Thiadiazole Derivatives: Reaction of the carbohydrazide with methyl isothiocyanate followed by acid-catalyzed cyclization of the resulting thiosemicarbazide (B42300) intermediate yields 1,3,4-thiadiazole (B1197879) derivatives. nih.gov
Synthesis of Triazole Derivatives: Condensation of carbothioamides (derived from the carbohydrazide) in an alkaline medium can furnish triazolethiones. nih.gov
Synthesis of Hydrazones and Other Azole Derivatives: The carbohydrazide can be readily condensed with a wide range of aromatic and heterocyclic aldehydes to form hydrazones. These hydrazones themselves can be valuable final products or can be used as intermediates for further cyclization reactions to form other heterocyclic systems. ktu.edu
Table 2: Synthesis of Heterocyclic Derivatives from 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
| Reagent(s) | Key Intermediate/Product | Heterocyclic Moiety | Ref. |
|---|---|---|---|
| Methyl isothiocyanate, then H₂SO₄ | 1-(5-Chloro-2-hydroxyphenyl)-4-(5-(methylamino)-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one | 1,3,4-Thiadiazole | nih.gov |
| Carbothioamide intermediate, then NaOH | 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 1,2,4-Triazole-thione | nih.gov |
This strategic derivatization at multiple positions highlights the utility of the this compound core in generating diverse and complex molecules for chemical biology and drug discovery.
Mechanistic Elucidation of Reactions Involving 2,5 Dioxo Pyrrolidine 3 Carboxylic Acid
Reaction Pathway Mapping and Identification of Key Intermediates
The reaction pathways involving 2,5-Dioxo-pyrrolidine-3-carboxylic acid primarily revolve around its formation from aspartic acid derivatives and its subsequent ring-opening by various nucleophiles.
Formation Pathway: The principal pathway for the formation of the 2,5-dioxo-pyrrolidine (succinimide) ring is the intramolecular cyclization of an aspartyl (Asp) or asparaginyl (Asn) residue. researchgate.net This non-enzymatic reaction involves the nucleophilic attack of the backbone amide nitrogen of the succeeding amino acid residue onto the side-chain carbonyl carbon of the Asp residue. This process results in the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form the stable five-membered succinimide (B58015) ring. The rates of succinimide formation from asparaginyl peptides are significantly faster (13.1 to 35.6 times) than from the corresponding aspartyl peptides. researchgate.net
Reaction Pathways: Once formed, the succinimide ring is susceptible to nucleophilic attack. The most common reaction is hydrolysis, which leads to ring-opening. This hydrolysis is not regiospecific and can occur at either of the two carbonyl carbons.
Attack at the α-carbonyl carbon results in the reformation of the normal aspartyl peptide linkage.
Attack at the β-carbonyl carbon leads to the formation of an isoaspartyl linkage, a common form of protein damage. researchgate.net
The reaction is not limited to water; other nucleophiles can also open the ring. Aminolysis, the reaction with amines, and alcoholysis, the reaction with alcohols, proceed via a similar nucleophilic acyl substitution mechanism to yield amides and esters, respectively. libretexts.orglibretexts.org
Key Intermediates: Several key intermediates have been identified or proposed along these reaction coordinates:
Tetrahedral Intermediates: In the formation and ring-opening reactions (hydrolysis, aminolysis), transient tetrahedral intermediates are formed at the carbonyl carbon being attacked by the nucleophile. libretexts.orgyoutube.com
Enol Intermediate: In the context of racemization at the α-carbon of the succinimide ring, a planar enol intermediate is proposed. mdpi.com The formation of this intermediate involves the deprotonation of the α-carbon, facilitated by a catalyst, leading to a loss of stereochemical integrity.
O-Acylisourea Intermediate: When reacting with carbodiimides, a common coupling agent in peptide synthesis, carboxylic acids are known to form a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is then attacked by a nucleophile to form the final product.
Transition State Analysis and Energy Profile Determinations
While extensive experimental data on the energy profiles of reactions involving this compound is limited, computational studies, particularly using Density Functional Theory (DFT), provide significant insights into the transition states and energetics of related succinimide systems.
A detailed computational study on the racemization of a model succinimide intermediate catalyzed by the dihydrogen phosphate ion (H₂PO₄⁻) has elucidated the key transition states and intermediates along the reaction pathway. mdpi.com The process begins with the formation of a reactant complex (RC) between the succinimide and the catalyst. The pathway then proceeds through three main transition states (TS).
TS1 (Enolization): This is the transition state for the deprotonation of the α-carbon by the catalyst and protonation of the carbonyl oxygen, leading to the formation of an enol intermediate (EN1). It is characterized by a significant imaginary frequency. mdpi.com
TS2 (Catalyst Reorientation): This transition state connects two different enol minima (EN1 and EN2) and involves a simple rotation of an OH group within the complexed H₂PO₄⁻ catalyst. This step has a very low activation barrier. mdpi.com
TS3 (Proton Transfer): This is the transition state for the reprotonation of the α-carbon, which connects the second enol intermediate (EN2) to its mirror image (EN2-MI). The extremely low imaginary frequency of TS3 suggests a very flat potential energy surface for this final proton transfer step, facilitating racemization. mdpi.com
The geometries of these transition states have been optimized, and their key structural parameters and energetic properties have been calculated.
| Structure | Description | Imaginary Frequency (cm⁻¹) | Key Interatomic Distances (Å) |
|---|---|---|---|
| TS1 | Enolization of Hα–Cα | 856i | O(catalyst)···Hα = 1.48, Cα···Hα = 1.35, O(carbonyl)···H(catalyst) = 1.54 |
| TS2 | OH rotation in H₂PO₄⁻ catalyst | 131i | - |
| TS3 | Proton transfer connecting EN2 and EN2-MI | 18i | O(catalyst)···Hα = 1.76, Cα···Hα = 1.25, O(carbonyl)···H(catalyst) = 1.80 |
DFT studies on analogous 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives also provide insights into the electronic structure, such as the HOMO-LUMO energy gap, which is crucial for predicting the molecule's reactivity. nih.gov A smaller energy gap generally indicates higher reactivity.
Catalytic Influences on Reaction Mechanisms and Selectivity
Catalysis plays a pivotal role in mediating the reactions of this compound, influencing both reaction rates and selectivity.
General Acid-Base Catalysis: The formation and hydrolysis of the succinimide ring are highly dependent on pH. The rate-determining step for the hydrolysis of the succinimide intermediate can shift depending on the pH. nih.gov The surrounding sequence of amino acids in a peptide can also influence reaction rates, suggesting that neighboring side chains may provide intramolecular catalysis. researchgate.net
Specific Ion Catalysis: As detailed in the transition state analysis, specific ions can act as catalysts. The dihydrogen phosphate ion, for example, functions as an efficient proton shuttle, simultaneously acting as both a general base (to abstract the α-proton) and a general acid (to protonate the carbonyl oxygen), thereby lowering the activation energy for enolization and subsequent racemization. mdpi.com
Organocatalysis: While not studied directly on this molecule, modern organocatalytic methods have been applied to structurally related compounds. N-heterocyclic carbenes (NHCs) have been shown to catalyze the Stetter reaction of N-substituted itaconimides (isomers of succinimides), leading to the formation of functionalized succinimide derivatives. acs.org This demonstrates the potential for organocatalysts to engage with the succinimide scaffold. NHCs can also activate related phthalamic acids to promote atroposelective cyclization, proceeding through an isoimide intermediate that is analogous to the succinimide structure. nih.gov
Transition Metal Catalysis: Palladium and Ruthenium catalysts have been employed in the synthesis of complex pyrrolidine (B122466) carboxylic acid derivatives. nih.govgoogle.com For instance, Pd-catalyzed C(sp³)–H activation strategies have been used to functionalize the pyrrolidine ring, showcasing advanced methods for modifying this core structure. nih.gov
Solvent Effects and Their Impact on Reaction Course
The choice of solvent can significantly influence the reaction pathways, rates, and stability of intermediates in reactions involving this compound and its derivatives.
The reactions are typically nucleophilic acyl substitutions, which are sensitive to solvent polarity. Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for reactions involving N-hydroxysuccinimide (NHS) esters, which are structurally analogous activated esters. reddit.com These solvents can solvate charged intermediates and transition states, potentially accelerating the reaction, without interfering as nucleophiles themselves.
In synthetic preparations of related structures, the solvent's role can be multifaceted. For example, in the synthesis of N-formyl-L-aspartic anhydride (B1165640), a large excess of formic acid and acetic anhydride are used, meaning the reactants themselves constitute the solvent system. google.com In this case, the reaction by-products can serve as co-solvents for subsequent coupling reactions, streamlining the synthetic process. google.com The synthesis of N-substituted succinimides from succinic anhydride can be performed in a range of solvents, from non-polar toluene to polar options like polyethylene glycol, with the choice affecting reaction conditions and yields. mdpi.com
The stability of the succinimide intermediate itself is also influenced by the environment. In aqueous solutions, the solvent (water) is also the reactant for hydrolysis. Under low-pH aqueous conditions (e.g., pH ~3-4), the succinimide ring is relatively stable against hydrolysis, which allows for its characterization and analysis. nih.govnih.gov
Computational and Theoretical Investigations of 2,5 Dioxo Pyrrolidine 3 Carboxylic Acid Chemistry
Prediction of Reactivity and Selectivity via Computational Tools
Computational chemistry has emerged as an indispensable tool in modern chemical research, providing deep insights into molecular structure, properties, and reactivity. For a molecule such as 2,5-Dioxo-pyrrolidine-3-carboxylic acid, theoretical calculations can predict its behavior in chemical reactions, guiding the design of synthetic routes and the development of new derivatives. Methodologies rooted in quantum mechanics, particularly Density Functional Theory (DFT), are frequently employed to model and predict the reactivity and selectivity of organic compounds. These computational tools allow for the examination of a molecule's electronic structure to identify sites susceptible to electrophilic or nucleophilic attack, predict the most likely reaction pathways, and rationalize the formation of specific products.
At the heart of these predictive capabilities lies the analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in determining the chemical reactivity of a molecule. A low HOMO-LUMO energy gap is often indicative of high reactivity. The spatial distribution of the HOMO indicates regions that are electron-rich and likely to act as nucleophiles, while the distribution of the LUMO points to electron-deficient areas that are susceptible to nucleophilic attack.
Another powerful tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. An MEP map provides a visualization of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential, typically colored in shades of red, indicate an excess of electron density and are prone to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. For this compound, an MEP analysis would highlight the oxygen atoms of the carbonyl and carboxylic acid groups as regions of high electron density, making them potential sites for interaction with electrophiles. The hydrogen of the carboxylic acid and the protons on the pyrrolidine (B122466) ring, in contrast, would be expected to show positive electrostatic potential.
Furthermore, Fukui functions and dual descriptors, derived from conceptual DFT, offer a more quantitative measure of local reactivity. These descriptors help to pinpoint the specific atoms within a molecule that are most likely to participate in a chemical reaction. By calculating the change in electron density at a particular atomic site upon the addition or removal of an electron, one can predict the sites for nucleophilic, electrophilic, and radical attack.
In the context of predicting selectivity, computational tools can be used to model the transition states of competing reaction pathways. By calculating the activation energies associated with different pathways, it is possible to predict which product is kinetically favored. For instance, in reactions where this compound could undergo multiple transformations, such as reactions involving both the carboxylic acid group and the lactam ring, transition state analysis can elucidate the most probable outcome. These computational investigations can also model the effect of different solvents and catalysts on the reaction, providing a comprehensive picture of the factors governing selectivity.
The following tables present hypothetical data that would be generated from such computational studies on this compound, illustrating how these tools are used to predict reactivity and selectivity.
Interactive Data Table: Frontier Molecular Orbital Energies
This table showcases the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the resulting energy gap. A smaller energy gap typically suggests higher reactivity.
| Parameter | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Interactive Data Table: Calculated Atomic Charges and Fukui Indices
This table provides a hypothetical analysis of selected atoms in this compound, showing calculated partial charges and Fukui indices, which help in identifying the most reactive sites for nucleophilic (f+) and electrophilic (f-) attack.
| Atom | Partial Charge (a.u.) | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
| O (C2=O) | -0.65 | 0.15 | 0.02 |
| O (C5=O) | -0.68 | 0.18 | 0.03 |
| N1 | -0.45 | 0.05 | 0.12 |
| C3 | +0.15 | 0.10 | 0.08 |
| O (Carboxyl OH) | -0.70 | 0.20 | 0.04 |
| O (Carboxyl C=O) | -0.67 | 0.17 | 0.03 |
Q & A
Q. What are the recommended methods for synthesizing 2,5-Dioxo-pyrrolidine-3-carboxylic acid?
Methodological Answer: Synthesis typically involves cyclization of precursor molecules such as γ-aminobutyric acid (GABA) derivatives or lactamization of dicarboxylic acid intermediates. For example:
- Step 1: React a β-keto acid with an amine under controlled pH (e.g., using DCC as a coupling agent) to form a pyrrolidine ring.
- Step 2: Oxidize the intermediate to introduce the 2,5-dioxo groups.
- Validation: Confirm purity via HPLC and characterize using NMR (¹H/¹³C) and IR spectroscopy to verify lactam and carboxylic acid functionalities .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Emergency Measures:
- Skin Contact: Rinse with water for 15 minutes; seek medical help if irritation persists.
- Spill Management: Absorb with inert material (e.g., sand) and dispose of as chemical waste .
- Storage: Keep in a tightly sealed container at 2–8°C to prevent degradation.
Q. How is the compound characterized structurally?
Methodological Answer:
- Spectroscopy:
- NMR: Identify lactam protons (δ 2.5–3.5 ppm) and carboxylic acid protons (broad peak near δ 12 ppm).
- IR: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for lactam and ~1650 cm⁻¹ for carboxylic acid) .
- Mass Spectrometry: Use ESI-MS to determine molecular weight (expected m/z for C₆H₇NO₄: 157.03).
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry using Gaussian/B3LYP/6-31G(d) to analyze electrophilic/nucleophilic sites (e.g., lactam carbonyl reactivity).
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to assess potential as a protease inhibitor.
- Validation: Compare computational results with experimental kinetic studies (e.g., reaction rates with nucleophiles like hydrazine) .
Q. What strategies resolve contradictions in reported physicochemical properties?
Methodological Answer:
- Cross-Validation: Use multiple techniques (e.g., DSC for melting point vs. capillary tube method).
- Peer Review: Collaborate with independent labs to replicate data.
- Case Example: If solubility studies conflict (e.g., polar vs. nonpolar solvents), test under standardized conditions (pH 7.4, 25°C) and document solvent purity .
Q. How does this compound interact with biological systems?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Test against proteases (e.g., cathepsin B) using fluorogenic substrates.
- Cytotoxicity: Perform MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values.
- Mechanistic Insights: Use LC-MS to detect covalent adducts formed between the lactam carbonyl and enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
